2-amino-1-(4-hydroxyphenyl)propan-1-one
Overview
Description
2-Amino-4’-hydroxypropiophenone is an organic compound with the molecular formula C9H11NO2 It is a derivative of propiophenone, characterized by the presence of an amino group at the second position and a hydroxy group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-hydroxypropiophenone can be achieved through several methods. One common approach involves the nitration of 4-hydroxypropiophenone followed by reduction to introduce the amino group. Another method includes the Friedel-Crafts acylation of o-nitrophenol with propionyl chloride, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of 2-Amino-4’-hydroxypropiophenone typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4’-hydroxypropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4’-hydroxypropiophenone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxypropiophenone
- 4-Hydroxypropiophenone
- 2-Amino-4-methylphenol
Uniqueness
2-Amino-4’-hydroxypropiophenone is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCBLDBOWRUFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939597 | |
Record name | 2-Amino-1-(4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-42-2 | |
Record name | 2-Amino-1-(4-hydroxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18259-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-hydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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